molecular formula C9H10O2S B8649984 3-Methylsulfanylmethoxy-benzaldehyde CAS No. 828242-88-2

3-Methylsulfanylmethoxy-benzaldehyde

Cat. No.: B8649984
CAS No.: 828242-88-2
M. Wt: 182.24 g/mol
InChI Key: GYVNSBBRTKUXLW-UHFFFAOYSA-N
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Description

3-Methylsulfanylmethoxy-benzaldehyde (IUPAC name: 3-[(methylsulfanyl)methoxy]benzaldehyde) is a substituted benzaldehyde derivative featuring a methylsulfanyl methoxy group (-OCH₂SMe) at the 3-position of the benzaldehyde ring. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and sulfur-containing substituent.

Properties

CAS No.

828242-88-2

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3-(methylsulfanylmethoxy)benzaldehyde

InChI

InChI=1S/C9H10O2S/c1-12-7-11-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3

InChI Key

GYVNSBBRTKUXLW-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Methoxybenzaldehyde (CAS 591-31-1): Lacks the sulfur atom, featuring only a methoxy (-OMe) group at the 3-position.

4-Methylthiobenzaldehyde (CAS 3446-89-7): Contains a methylthio (-SMe) group at the 4-position instead of the methoxy-sulfanyl hybrid.

3-Hydroxybenzaldehyde (CAS 100-83-4): Substituted with a hydroxyl (-OH) group at the 3-position .

3-Methoxy-4-(methylthio)benzaldehyde (CAS 68885-46-1): Positional isomer with methoxy at 3- and methylthio at 4-position .

Table 1: Structural and Physical Properties Comparison

Compound Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
3-Methylsulfanylmethoxy-benzaldehyde 3-OCH₂SMe Not provided C₉H₁₀O₂S ~182.24 Pharmaceutical intermediates
3-Methoxybenzaldehyde 3-OMe 591-31-1 C₈H₈O₂ 136.15 Flavoring agent, synthesis
4-Methylthiobenzaldehyde 4-SMe 3446-89-7 C₈H₈OS 152.21 Agrochemical synthesis
3-Hydroxybenzaldehyde 3-OH 100-83-4 C₇H₆O₂ 122.12 Antioxidant precursor
3-Methoxy-4-(methylthio)benzaldehyde 3-OMe, 4-SMe 68885-46-1 C₉H₁₀O₂S 182.24 Drug intermediate
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde 2-OH, 3-CH₂OMe, 5-Me Not provided C₁₀H₁₂O₃ 180.20 Enzyme inhibitor studies

Stability and Reactivity Trends

  • Electronic Effects : The methylsulfanyl methoxy group in This compound exhibits electron-donating (+M) effects, stabilizing the aldehyde group for nucleophilic additions.
  • Steric Effects : Bulkier substituents (e.g., methoxymethyl in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde ) hinder reactions at the 3-position .
  • Solubility : Sulfur atoms increase lipophilicity (logP ~2.5 for 3-Methoxy-4-(methylthio)benzaldehyde vs. ~1.8 for 3-Methoxybenzaldehyde ) .

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